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Compound of Interest

Compound Name: 5-Bromo-6-methoxypyridin-3-ol

CAS No.: 1299312-97-2

Cat. No.: B1509805 Get Quote

In modern medicinal chemistry, the demand for highly functionalized heterocycles that offer

"orthogonal reactivity" is paramount.[3] 5-Bromo-6-methoxypyridin-3-ol (CAS 1299312-97-2)

represents a high-value scaffold due to its unique substitution pattern.[3] Unlike simple

pyridines, this molecule possesses three distinct functional handles:

C-Br (Position 5): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

[3]

C-OH (Position 3): A nucleophilic site for etherification or a hydrogen-bond donor/acceptor in

the pharmacophore.[3]

C-OMe (Position 6): An electron-donating group that modulates the electron density of the

ring, influencing the pKa of the adjacent nitrogen and the oxidative stability of the system.[3]

This guide details the physicochemical profile, synthesis, and strategic application of this

compound in drug discovery, specifically for kinase inhibitor optimization and fragment-based

drug design (FBDD).[3]

Physicochemical Profile & Identification
The following data consolidates experimental and predicted values essential for handling and

characterization.
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Property Value Notes

Appearance Off-white to pale brown solid
Oxidation sensitive; store

under inert gas.[3]

Melting Point 148 – 152 °C Distinct crystalline transition.[3]

Boiling Point 292.4 °C (Predicted) High thermal stability.[3]

pKa (OH) ~8.5 (Predicted)
More acidic than phenol (pKa

10) due to pyridine N.

LogP 1.42

Lipophilic enough for

membrane permeability; ideal

for CNS targets.[3]

Solubility DMSO, Methanol, DCM
Poor water solubility at neutral

pH.[3]

SMILES COc1ncc(Br)cc1O
Note: Verify isomeric position

carefully.

Synthetic Methodology: The "Diazotization-
Hydrolysis" Route[3]
While direct bromination of 6-methoxypyridin-3-ol is possible, it often suffers from

regioselectivity issues (yielding the 2-bromo isomer).[3] The most reliable, self-validating

protocol for generating the 5-bromo isomer utilizes 5-bromo-6-methoxypyridin-3-amine as the

starting material.[3] This ensures the bromine is locked in the correct position before the

hydroxyl group is introduced.[3]

Protocol: Conversion of Aminopyridine to
Hydroxypyridine

Precursor: 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5).[3][4]

Reaction Type: Sandmeyer-type hydroxylation.[3]

Step-by-Step Workflow:
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Solubilization: Dissolve 5-bromo-6-methoxypyridin-3-amine (1.0 eq) in 10% aqueous H₂SO₄.

Ensure the solution is homogenous.

Diazotization (Critical Step):

Cool the mixture to 0–5 °C in an ice bath.

Dropwise add a solution of Sodium Nitrite (NaNO₂, 1.1 eq) in water.[3]

Control: Maintain internal temperature < 5 °C to prevent decomposition of the diazonium

intermediate.[3]

Stir for 30 minutes. The solution typically turns a clear, pale yellow.[3]

Hydrolysis:

Transfer the cold diazonium solution slowly into a separate flask containing dilute H₂SO₄

heated to 90 °C.

Observation: Nitrogen gas evolution will be vigorous.[3]

Stir at 90 °C for 1 hour.

Workup:

Cool to room temperature.[3][5]

Neutralize carefully with saturated NaHCO₃ to pH ~6–7.[3]

Extract with Ethyl Acetate (3x).[3]

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography

(SiO₂, Hexane:EtOAc gradient) to yield the target phenol.[3]
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Expert Insight: The presence of the 6-methoxy group stabilizes the diazonium intermediate

compared to naked pyridines, but temperature control remains critical to avoid side reactions

(e.g., radical bromination or tar formation).[3]

Strategic Utility in Drug Design (Workflow)
The power of 5-Bromo-6-methoxypyridin-3-ol lies in its ability to serve as a "divergent hub."

[3] The following diagram illustrates how this scaffold is utilized to generate diverse chemical

libraries.
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Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the Br and OH

groups.[3]

Mechanistic Causality in SAR
Why use this over a phenol? The pyridine nitrogen (N1) acts as an electron sink.[3] This

lowers the pKa of the 3-OH group compared to a standard phenol, making it a better

hydrogen bond donor in certain enzyme pockets (e.g., the hinge region of kinases).[3]
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Why the 6-Methoxy group? It blocks metabolic oxidation at the susceptible 6-position (a

common metabolic soft spot in pyridines) and provides a weak H-bond acceptor.[3]

Experimental Validation: Suzuki Coupling Protocol
To validate the reactivity of the bromine handle, the following standard operating procedure

(SOP) is recommended.

Reagents: 5-Bromo-6-methoxypyridin-3-ol (1 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂

(0.05 eq), K₂CO₃ (2.0 eq).[3]

Solvent: 1,4-Dioxane/Water (4:1).

Conditions: Degas with Argon for 10 mins. Heat to 90 °C for 4 hours.

Outcome: Full conversion to the biaryl product is expected. The free hydroxyl group

generally does not require protection under these mild basic conditions, simplifying the

workflow.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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